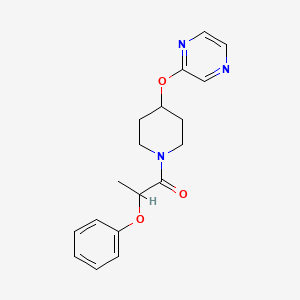

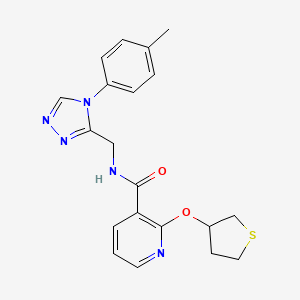

(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

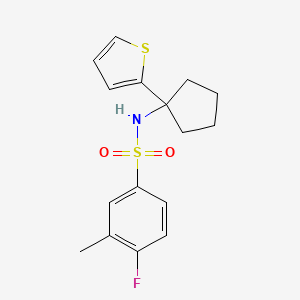

The synthesis of this compound could involve the use of quinoline derivatives and pyrrolidin-1-yl . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidin-1-yl is a chemical moiety that is often used in drug discovery .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, a dimethylamino phenyl group, and a pyrrolidin-1-yl methanone group. The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the quinoline nucleus and the pyrrolidin-1-yl group . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique

1. Spectroscopic Properties and Quantum Chemistry Calculations

(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has applications in the study of electronic absorption, excitation, and fluorescence properties. A study investigated related compounds, focusing on their behavior in solvents of various polarity and hydrogen-bonding abilities. Quantum chemistry calculations using DFT and TD-DFT/B3lyp/6–31+G(d,p) methods helped interpret experimental results, revealing insights into the stabilization of structures through hydrogen bonding and the effects on molecular orbitals (Al-Ansari, 2016).

2. Antioxidant Studies

Research on quinazolin derivatives, which are structurally similar to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, demonstrated significant antioxidant properties. These studies employed techniques like FT-IR and NMR for characterization and revealed that some synthesized compounds showed excellent scavenging capacity against radicals (Al-azawi, 2016).

3. Molecular Reporters for Chemical Analytes

Compounds with a similar molecular structure have been studied for their potential as molecular reporters, useful for signaling chemical analytes. Solvatochromic studies highlighted the efficacy of these compounds in environments with different solvents, emphasizing their utility in sensing applications (Rurack & Bricks, 2001).

4. Anti-Cancer Properties

Studies on quinoline derivatives, closely related to the compound , have shown potential anti-cancer properties. These compounds can form complexes with DNA, inhibit enzymes like DNA topoisomerase II, and potentially induce apoptosis, which are valuable traits for anti-cancer agents (Via et al., 2008).

5. Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been widely studied. X-ray crystallography and molecular modeling are common techniques used in these studies, providing detailed insights into the molecular structure and potential applications of these compounds (Watermeyer, Chibale, & Caira, 2009).

6. Novel Drug Discovery and Development

Compounds structurally similar to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been explored in the development of new drugs. Research in this area focuses on enhancing pharmacokinetic profiles, safety, and efficacy, leading to the discovery of promising lead compounds for various therapeutic applications (Auberson et al., 2014).

Mécanisme D'action

The mechanism of action of this compound could be related to its quinoline nucleus. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Propriétés

IUPAC Name |

[3-(dimethylamino)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-24(2)18-9-3-7-17(14-18)22(26)25-13-11-19(15-25)27-20-10-4-6-16-8-5-12-23-21(16)20/h3-10,12,14,19H,11,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXXVBUXCNCVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

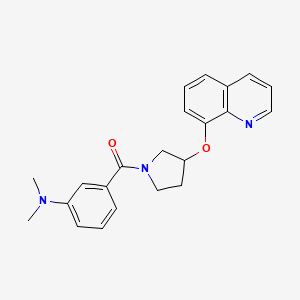

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

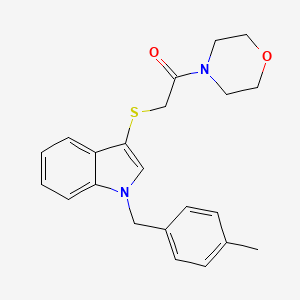

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)